molecular formula C12H12N2OS B1430314 N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide CAS No. 1401521-98-9

N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide

Cat. No.: B1430314
CAS No.: 1401521-98-9
M. Wt: 232.3 g/mol
InChI Key: BMXFGOLJVNYRQI-UHFFFAOYSA-N
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Description

N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide is a chemical compound with the molecular formula C12H12N2OS. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an isothiazole ring, which contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide typically involves the reaction of 3-methyl-isothiazole with an appropriate phenyl acetamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential antimicrobial and biocidal properties, making it useful in the development of new antibiotics and disinfectants.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the formulation of biocides and preservatives for personal care products and industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The isothiazole ring is known to disrupt microbial cell membranes and inhibit enzyme activity, leading to the death of microbial cells. This compound may also modulate inflammatory pathways, providing therapeutic benefits in the treatment of inflammatory diseases .

Properties

IUPAC Name

N-[3-(3-methyl-1,2-thiazol-5-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-6-12(16-14-8)10-4-3-5-11(7-10)13-9(2)15/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXFGOLJVNYRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC(=CC=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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